2,6,7-Trimethylquinoline

Catalog No.
S786730
CAS No.
72681-37-9
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,7-Trimethylquinoline

CAS Number

72681-37-9

Product Name

2,6,7-Trimethylquinoline

IUPAC Name

2,6,7-trimethylquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3

InChI Key

MMRWJFACJFPXEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C

Synthesis and Availability:

Potential Applications:

While the specific scientific research applications of 2,6,7-Trimethylquinoline are limited compared to other quinoline derivatives, its potential has been explored in several areas:

  • Medicinal Chemistry: Due to the presence of a nitrogen atom and aromatic rings, 2,6,7-Trimethylquinoline possesses some structural similarity to known bioactive molecules. Studies have investigated its potential as a lead compound for the development of new drugs, but no conclusive results have been reported yet.
  • Material Science: The aromatic structure of 2,6,7-Trimethylquinoline suggests potential applications in the development of new materials with specific functionalities. However, research in this area is still in its early stages.
  • Organic Chemistry: As a relatively simple trimethyl-substituted quinoline derivative, 2,6,7-Trimethylquinoline can serve as a valuable building block for the synthesis of more complex molecules with desired properties. Researchers have utilized it in the preparation of various heterocyclic compounds for further investigation [].

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13N. It is a derivative of quinoline characterized by three methyl groups located at the 2, 6, and 7 positions of the quinoline ring. This unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Oxidation: 2,6,7-Trimethylquinoline can be oxidized to form various quinoline derivatives with different functional groups.
  • Reduction: The compound can undergo reduction to convert the nitrogen atom or other functional groups into amines or alcohols.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur, allowing for the introduction of new functional groups at specific positions on the quinoline ring.

Research indicates that 2,6,7-Trimethylquinoline exhibits potential biological activities:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit bacterial growth, potentially by disrupting bacterial enzyme function or cell membrane integrity.
  • Anticancer Activity: Studies suggest that it may interfere with cancer cell proliferation and induce apoptosis through modulation of specific signaling pathways.

The synthesis of 2,6,7-Trimethylquinoline typically involves:

  • Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and solvents such as ethanol or acetic acid. This approach is favored for its efficiency in forming quinoline derivatives .
  • Alternative Methods: Other synthetic routes may include cyclization reactions using different precursors or catalysts optimized for specific yields and purities.

2,6,7-Trimethylquinoline has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
  • Pharmaceutical Development: The compound is explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.
  • Industrial Use: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Studies focusing on the interactions of 2,6,7-Trimethylquinoline with biological targets have revealed insights into its mechanisms of action. For instance:

  • The antimicrobial activity may stem from its ability to inhibit specific bacterial enzymes.
  • In cancer research, it might modulate pathways involved in cell cycle regulation and apoptosis induction.

Several compounds share structural similarities with 2,6,7-Trimethylquinoline. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,7,8-TrimethylquinolineMethyl groups at positions 2, 7, and 8Different substitution pattern affects reactivity
8-Ethyl-2-methylquinolineEthyl group at position 8Alters solubility and biological activity
6-Ethyl-2-methylquinolineEthyl group at position 6Influences interaction with biological targets

2,6,7-Trimethylquinoline's unique methyl substitution pattern contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

This comprehensive overview underscores the significance of 2,6,7-Trimethylquinoline in scientific research and industry due to its unique properties and potential applications.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,6,7-Trimethylquinoline

Dates

Last modified: 08-15-2023

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